![molecular formula C12H11BrN2O B14219788 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol CAS No. 821784-82-1](/img/structure/B14219788.png)
3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol is an organic compound that features a brominated pyridine ring attached to a phenol group via an aminomethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol typically involves the following steps:
Bromination of Pyridine: The starting material, 3-aminopyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-3-aminopyridine.
Formation of Aminomethyl Linkage: The brominated pyridine is then reacted with formaldehyde and a secondary amine to form the aminomethyl linkage.
Coupling with Phenol: Finally, the aminomethylated pyridine is coupled with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-bromopyridine: Shares the brominated pyridine structure but lacks the phenol group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the aminomethyl linkage.
3-(N-Boc-aminomethyl)-5-bromopyridine: Features a Boc-protected aminomethyl group.
Uniqueness
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol is unique due to its combination of a brominated pyridine ring, an aminomethyl linkage, and a phenol group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
821784-82-1 |
|---|---|
Molekularformel |
C12H11BrN2O |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
3-[[(5-bromopyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-11(8-14-7-10)15-6-9-2-1-3-12(16)4-9/h1-5,7-8,15-16H,6H2 |
InChI-Schlüssel |
DBFCMFBSXTUZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



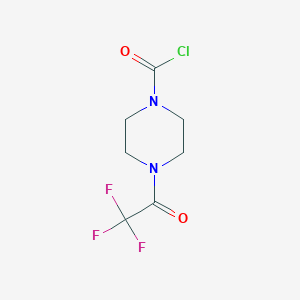
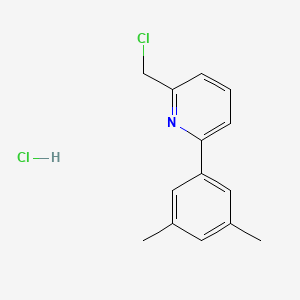
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
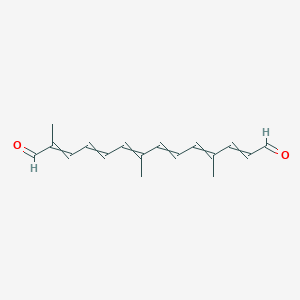
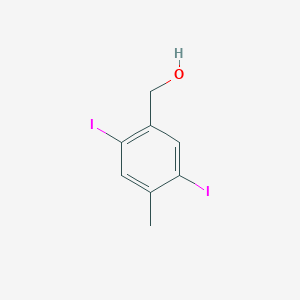
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
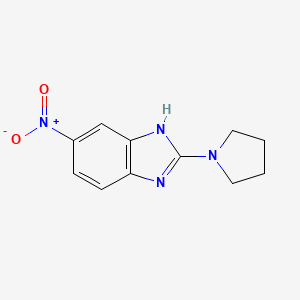
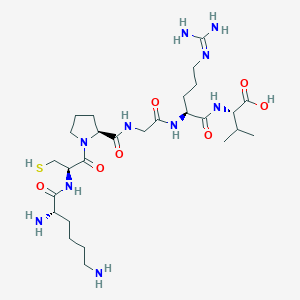

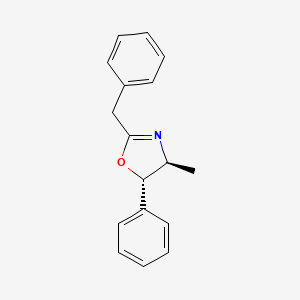
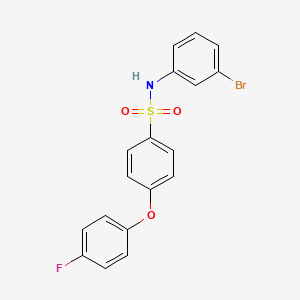
methyl}pyridine](/img/structure/B14219795.png)
